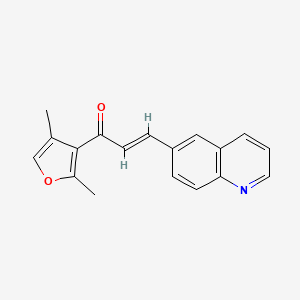
4-Cyclohexyl-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-2-methylpyrrolidine is a chemical compound with the CAS Number: 1339505-35-9 . It has a molecular weight of 167.29 and is typically stored at room temperature . The compound is an oil in its physical form .
Molecular Structure Analysis
The InChI code for 4-Cyclohexyl-2-methylpyrrolidine is 1S/C11H21N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 . This indicates that the compound consists of 11 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Applications De Recherche Scientifique
Asymmetric Catalysis and Organic Synthesis
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related structurally to "4-Cyclohexyl-2-methylpyrrolidine," have been used in asymmetric (3 + 2) cycloadditions between azomethine ylides and nitroalkenes. These compounds serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes, showcasing the potential of cyclohexyl-2-methylpyrrolidine derivatives in modulating asymmetric chemoselective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Neuroprotection and Pharmacology
Aminopyrrolidine-2R,4R-dicarboxylated compounds, which share the pyrrolidine core with "4-Cyclohexyl-2-methylpyrrolidine," have been identified as selective agonists for metabotropic glutamate receptor subtypes mGlu2 and -3, demonstrating neuroprotective properties against excitotoxic neuronal death. This highlights the potential of cyclohexyl-2-methylpyrrolidine derivatives in the development of neuroprotective drugs (Battaglia et al., 1998).
Material Science and Hydrophobic Interaction Modeling
N-cyclohexyl-2-pyrrolidone, while not identical, shares similarities with "4-Cyclohexyl-2-methylpyrrolidine" and has been used as a model solvent to study hydrophobic interactions in proteins. This research sheds light on the less significant role of hydrophobic interactions in protein stabilization than previously assumed, suggesting potential applications of cyclohexyl-2-methylpyrrolidine derivatives in understanding protein structure and behavior (Lawson, Sadler, Harmatz, Brandau, Micanovic, MacElroy, & Middaugh, 1984).
Cholinesterase Inhibitory Activity
Spiropyrrolidine heterocyclic hybrids, akin to "4-Cyclohexyl-2-methylpyrrolidine," have been synthesized and evaluated for their potential as treatments for Alzheimer's disease, highlighting the relevance of cyclohexyl-2-methylpyrrolidine derivatives in medicinal chemistry. One compound demonstrated potent acetylcholinesterase inhibitory activity, which is crucial for Alzheimer's treatment (Suresh Kumar et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact mechanism of how 4-Cyclohexyl-2-methylpyrrolidine interacts with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Pyrrolidine alkaloids can influence a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Information about its bioavailability, distribution in the body, metabolism, and excretion is currently unavailable .
Result of Action
As a pyrrolidine derivative, it may have a range of effects at the molecular and cellular level, but specific effects are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the activity of 4-Cyclohexyl-2-methylpyrrolidine . .
Propriétés
IUPAC Name |
4-cyclohexyl-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSWPCHDCEPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766978.png)


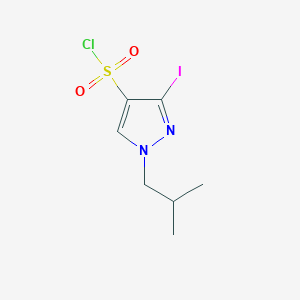
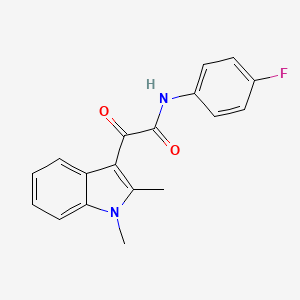
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)
![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)
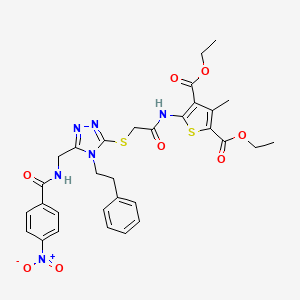
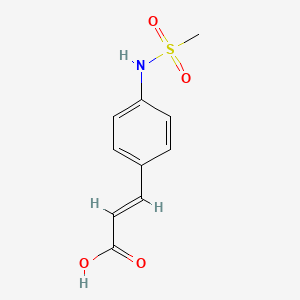
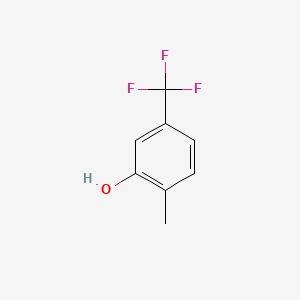
![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)
